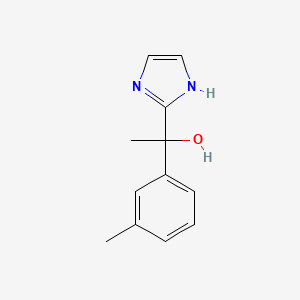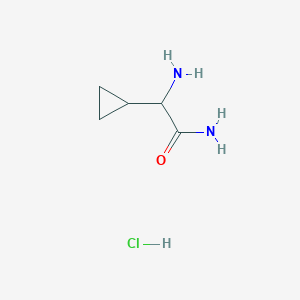
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol
概要
説明
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is a chemical compound that features an imidazole ring and a phenyl group with a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol typically involves the reaction of 2-imidazolecarboxaldehyde with 3-methylbenzylmagnesium chloride (Grignard reagent) in an anhydrous solvent such as diethyl ether. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to the imidazole ring.
Medicine: Possible applications in drug development, particularly for compounds targeting enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol would depend on its specific application. In biological systems, the imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting or modulating enzyme activity. The phenyl group may contribute to hydrophobic interactions with biological targets.
類似化合物との比較
Similar Compounds
1-(1H-imidazol-2-yl)-1-phenylethanol: Lacks the methyl group on the phenyl ring.
1-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol: Methyl group is in a different position on the phenyl ring.
Uniqueness
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.
特性
IUPAC Name |
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-10(8-9)12(2,15)11-13-6-7-14-11/h3-8,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAULZMJXELKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)







![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
